

1-(2-methylphenyl)-1H-imidazole-2-thiol

literature review

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Compound of Interest

Compound Name: 1-(2-methylphenyl)-1H-imidazole-2-thiol

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An In-Depth Technical Guide to **1-(2-methylphenyl)-1H-imidazole-2-thiol**: Synthesis, Characterization, and Therapeutic Potential

Abstract

The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure for drug design.[1] Within this class, imidazole-2-thiol derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3] This technical guide provides a comprehensive overview of a specific derivative, **1-(2-methylphenyl)-1H-imidazole-2-thiol**. We present a proposed synthetic pathway, detailed protocols for its synthesis and characterization, and an exploration of its potential biological activities, with a focus on its hypothesized role as an anti-inflammatory agent via cyclooxygenase-2 (COX-2) inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising molecule.

Introduction: The Imidazole-2-Thiol Scaffold

Heterocyclic compounds are the cornerstone of modern drug discovery, and among them, the imidazole nucleus holds a position of particular importance.[2] The presence of two nitrogen atoms in the five-membered ring confers a unique combination of basicity, aromaticity, and

hydrogen bonding capability, allowing imidazole-containing molecules to interact with a wide array of biological targets.^[1]

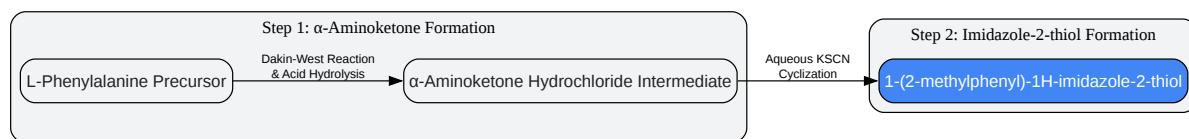
The introduction of a thiol group at the 2-position of the imidazole ring gives rise to the imidazole-2-thiol (or 2-mercaptopimidazole) scaffold. This functional group significantly modulates the molecule's electronic and steric properties, often enhancing its biological activity. These compounds are known to act as enzyme inhibitors, receptor modulators, and antimicrobial agents.^[1] The specific compound, **1-(2-methylphenyl)-1H-imidazole-2-thiol** (CAS: 25372-14-9), incorporates a 2-methylphenyl (o-tolyl) group at the N1 position. This substituent adds lipophilicity and specific steric bulk, which can critically influence its binding affinity and selectivity for biological targets. This guide will explore the synthesis, definitive identification, and potential therapeutic applications of this specific molecule.

Synthesis and Purification

The synthesis of 1-substituted-1H-imidazole-2-thiols can be achieved through several established routes. A common and effective method involves the reaction of an appropriate α -aminoketone with a thiocyanate salt, which proceeds via the formation of a thiourea intermediate followed by intramolecular cyclization.^[4] Here, we propose and detail a robust protocol for the synthesis of **1-(2-methylphenyl)-1H-imidazole-2-thiol**.

Proposed Synthetic Pathway

The proposed two-step synthesis begins with the Dakin-West reaction of a suitable amino acid precursor to form the key α -aminoketone intermediate, which is then cyclized using potassium thiocyanate.^[4]



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Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for synthesizing similar imidazole-2-thiones.[\[4\]](#)

Materials:

- 2-Amino-1-(2-methylphenyl)ethan-1-one hydrochloride (or a suitable precursor)
- Potassium thiocyanate (KSCN)
- Deionized water
- Ethanol
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Standard filtration apparatus

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α -aminoketone hydrochloride precursor (0.1 mol) in 100 mL of deionized water.
- Reagent Addition: To this solution, add potassium thiocyanate (0.12 mol, 1.2 equivalents) in a single portion.
- Cyclization: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
 - Causality: Refluxing provides the necessary activation energy for the intramolecular cyclization of the thiourea intermediate. Using a slight excess of KSCN ensures the complete consumption of the starting aminoketone.

- Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to promote precipitation of the product.
- Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL) to remove unreacted KSCN and other inorganic salts.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **1-(2-methylphenyl)-1H-imidazole-2-thiol** as a crystalline solid.
 - Causality: Recrystallization is a self-validating purification technique. The slow formation of crystals from a saturated solution excludes impurities, resulting in a product with high purity, which can be confirmed by a sharp melting point and spectroscopic analysis.

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for unambiguous structural elucidation.[\[5\]](#)

Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=S (thione) and aromatic C-H bonds.[\[6\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the compound.
- Melting Point Analysis: A sharp and defined melting point is a key indicator of the purity of a crystalline solid.[\[5\]](#)

Property	Value	Source
CAS Number	25372-14-9	[7]
Molecular Formula	C ₁₀ H ₁₀ N ₂ S	[8]
Molecular Weight	190.26 g/mol	[7]
Monoisotopic Mass	190.05647 g/mol	PubChem
XLogP3-AA (Predicted)	2.5	PubChem
Appearance	Crystalline Solid (Predicted)	-

Table 1: Key Physicochemical Properties of **1-(2-methylphenyl)-1H-imidazole-2-thiol**.

Biological Activity & Hypothesized Mechanism of Action

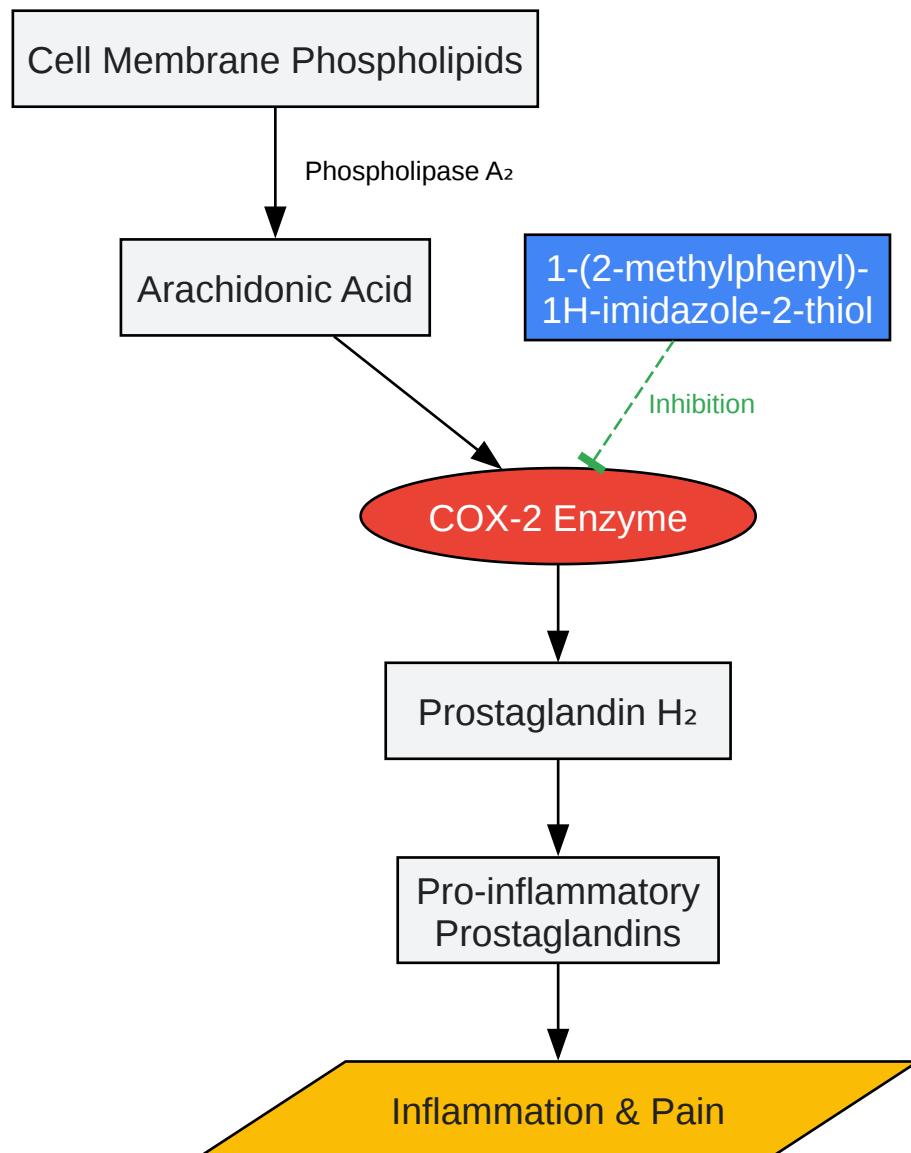
The imidazole-2-thiol scaffold is associated with a wide range of biological activities.[\[2\]](#)[\[3\]](#)

Based on recent studies of structurally similar compounds, a promising therapeutic avenue for **1-(2-methylphenyl)-1H-imidazole-2-thiol** is in the field of anti-inflammatory drug discovery.[\[9\]](#)

Hypothesized Mechanism: Selective COX-2 Inhibition

Inflammation is a biological response mediated by signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[\[9\]](#) Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[\[9\]](#)

Derivatives of imidazole have been identified as potent and selective COX-2 inhibitors.[\[9\]](#) The proposed mechanism involves the imidazole scaffold binding to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into prostaglandin H₂, the precursor for other pro-inflammatory prostaglandins.



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